

Solubility Profile of 2-Phenylacetohydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenylacetohydrazide**

Cat. No.: **B146101**

[Get Quote](#)

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of **2-Phenylacetohydrazide** in various solvents, presenting available quantitative data, qualitative assessments, and detailed experimental protocols for solubility determination.

Introduction

2-Phenylacetohydrazide is a chemical compound with applications in organic synthesis and as a potential building block in the development of pharmaceutical agents. A thorough understanding of its solubility in different solvents is crucial for its synthesis, purification, formulation, and screening in drug discovery processes. This technical guide provides a summary of the available solubility data for **2-Phenylacetohydrazide**, outlines experimental protocols for its determination, and offers a logical workflow for these procedures.

Physicochemical Properties of 2-Phenylacetohydrazide

A foundational understanding of the physicochemical properties of **2-Phenylacetohydrazide** is essential for interpreting its solubility behavior.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ N ₂ O	[1] [2]
Molecular Weight	150.18 g/mol	[1] [2]
Melting Point	115-117 °C	[1]
Appearance	White to light yellow crystalline powder	

Solubility of 2-Phenylacetohydrazide

The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature and pressure.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for **2-Phenylacetohydrazide** across a wide range of solvents and temperatures is limited in publicly available literature. However, some key data points have been reported:

Solvent	Temperature (°C)	Solubility	Method	Reference
Water	19	< 0.1 g/100 mL	Not Specified	
Dimethyl Sulfoxide (DMSO)	Not Specified	100 mg/mL (665.87 mM)	Requires sonication	
Ethanol	Not Specified	100 mg/mL (665.87 mM)	Requires sonication	
10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline	Not Specified	≥ 2.5 mg/mL	Not Specified	
10% EtOH, 90% Corn Oil	Not Specified	≥ 2.5 mg/mL	Not Specified	

Qualitative Solubility Profile

In the absence of extensive quantitative data, a qualitative understanding of **2-Phenylacetohydrazide**'s solubility can be inferred from its structural features—a phenyl ring, an amide group, and a hydrazide moiety—and from available descriptive information.

- Polar Protic Solvents:
 - Water: Described as "sparingly soluble" or "slightly soluble," with increased solubility in hot water.
 - Methanol & Ethanol: While a palladium complex of **2-phenylacetohydrazide** is reported to be poorly soluble in methanol and ethanol, the parent compound is described as "soluble in alcohol". This suggests at least moderate solubility.
- Polar Aprotic Solvents:
 - Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): **2-Phenylacetohydrazide** is expected to be soluble in these solvents. This is supported by the high solubility observed

for its palladium complex in both DMSO and DMF.

- Acetonitrile: Solubility information is not readily available.
- Tetrahydrofuran (THF): A palladium complex of **2-phenylacetohydrazide** is highly soluble in THF, suggesting the parent compound may also be soluble.
- Nonpolar Solvents:
 - Toluene & Hexane: Specific solubility data is not available. Given the presence of the polar hydrazide and amide groups, solubility is expected to be limited.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, established experimental methods can be employed. The following sections detail the gravimetric and UV-Vis spectrophotometric methods.

Gravimetric Method

This method involves the direct measurement of the mass of the dissolved solute in a known volume of a saturated solution.

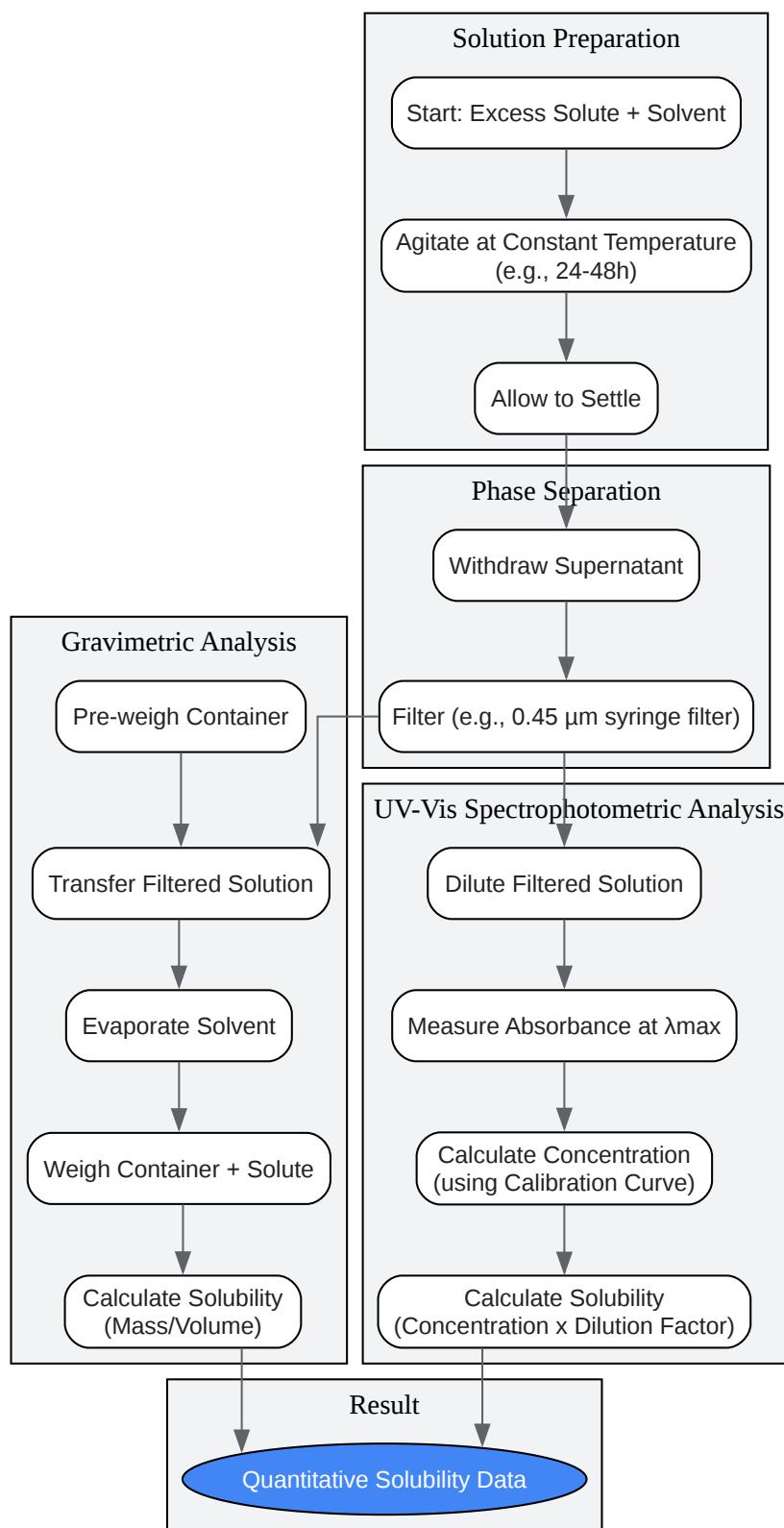
Methodology:

- Preparation of a Saturated Solution:
 - Add an excess amount of **2-Phenylacetohydrazide** to the chosen solvent in a sealed container.
 - Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.
- Separation of Undissolved Solute:
 - Allow the mixture to settle.
 - Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a calibrated pipette.

- Filter the supernatant through a syringe filter (e.g., 0.45 μm) to remove any remaining solid particles.
- Solvent Evaporation and Mass Determination:
 - Transfer the filtered saturated solution to a pre-weighed container.
 - Evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature that does not degrade the compound).
 - Once the solvent is completely removed, weigh the container with the dried solute.
- Calculation of Solubility:
 - The mass of the dissolved **2-Phenylacetohydrazide** is the final mass of the container minus its initial pre-weighed mass.
 - Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/100 mL or mg/mL).

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.


Methodology:

- Determination of Molar Absorptivity (ϵ):
 - Prepare a series of standard solutions of **2-Phenylacetohydrazide** of known concentrations in the solvent of interest.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) using a UV-Vis spectrophotometer.
 - Plot a calibration curve of absorbance versus concentration. The slope of the linear portion of the curve represents the molar absorptivity (ϵ).

- Preparation of a Saturated Solution:
 - Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution.
- Sample Preparation and Analysis:
 - Withdraw a known volume of the supernatant and filter it as described in step 2 of the Gravimetric Method.
 - Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
- Absorbance Measurement and Concentration Calculation:
 - Measure the absorbance of the diluted solution at λ_{max} .
 - Use the calibration curve or the Beer-Lambert law ($A = \varepsilon bc$, where A is absorbance, ε is molar absorptivity, b is the path length of the cuvette, and c is the concentration) to determine the concentration of the diluted solution.
- Calculation of Solubility:
 - Multiply the concentration of the diluted solution by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of the compound in the chosen solvent.

Experimental and Logical Workflows

Visualizing the experimental and logical processes can aid in understanding and implementation.

[Click to download full resolution via product page](#)

Caption: General workflow for the experimental determination of solubility.

Conclusion

While comprehensive quantitative solubility data for **2-Phenylacetohydrazide** is not extensively documented in the public domain, this guide provides a consolidated overview of the available information. The qualitative solubility profile, derived from the compound's structure and existing data on related compounds, offers valuable guidance for solvent selection. For applications demanding high precision, the detailed experimental protocols for gravimetric and UV-Vis spectrophotometric analysis equip researchers with the necessary tools to generate specific and reliable solubility data. Further experimental investigation is encouraged to build a more complete and quantitative understanding of the solubility of **2-Phenylacetohydrazide** in a broader range of solvents and across various temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Solubility Profile of 2-Phenylacetohydrazide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146101#solubility-of-2-phenylacetohydrazide-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com